molecular formula C9H9BrO3 B3168869 4-Bromo-3-ethoxybenzoic acid CAS No. 933671-86-4

4-Bromo-3-ethoxybenzoic acid

Cat. No.: B3168869
CAS No.: 933671-86-4
M. Wt: 245.07 g/mol
InChI Key: KTBJPOSCZHJGRM-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-ethoxybenzoic acid can be synthesized through several methods. One common method involves the bromination of 3-ethoxybenzoic acid using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Biaryl compounds are typically formed.

    Esterification: Esters of this compound are produced.

Scientific Research Applications

4-Bromo-3-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Bromo-3-nitrobenzoic acid: Contains a nitro group at the 3-position.

    4-Bromo-3-chlorobenzoic acid: Contains a chlorine atom at the 3-position.

Uniqueness

4-Bromo-3-ethoxybenzoic acid is unique due to the presence of both a bromine atom and an ethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBJPOSCZHJGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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